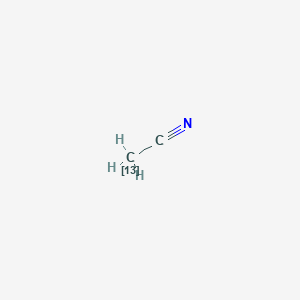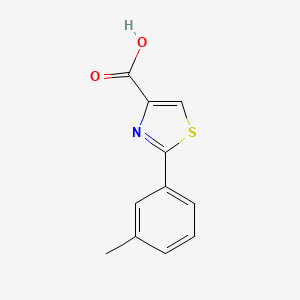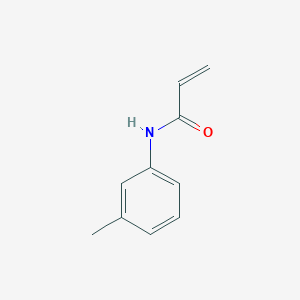
N-(3-methylphenyl)prop-2-enamide
Overview
Description
“N-(3-methylphenyl)prop-2-enamide” is a chemical compound . It is an odorless, colorless, and tasteless compound that is highly soluble in water and ethanol.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide was synthesized from Ugi four-component (4C) reaction involving 4(octyloxy)anile, paraformaldehyde, acrylic acid and cyclohexyl isocyanide at ambient conditions for 20 hours .Molecular Structure Analysis
The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together. The N-methyl-3-(4-methylphenyl)prop-2-enamide molecule contains a total of 26 bond(s) .Scientific Research Applications
Muscle Relaxant and Anti-inflammatory Activity
N-(3-methylphenyl)prop-2-enamide derivatives have been explored for their muscle relaxant, anti-inflammatory, and analgesic properties. A study by Musso et al. (2003) identified a compound with potent muscle relaxant activity alongside anti-inflammatory and analgesic effects. This compound, derived from rigid cyclic analogues of cinnamamide, was advanced into phase I clinical trials.
Anticonvulsant and Analgesic Activity
Research by Gunia-Krzyżak et al. (2019) demonstrated the anticonvulsant and neuroprotective potential of N-(3-methylphenyl)prop-2-enamide derivatives. These compounds showed promising activity in models of epilepsy and neuropathic pain. Their study indicated that these derivatives could serve as effective agents in managing neurological disorders.
Antimicrobial and Antifungal Activities
A series of N-(3-methylphenyl)prop-2-enamide derivatives exhibited significant antimicrobial and antifungal activities, as explored by Pospíšilová et al. (2018). These compounds were effective against various strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis, as well as fungi like Fusarium avenaceum and Bipolaris sorokiniana.
Antimalarial Activity
The antimalarial potential of N-Phenyl-Substituted Cinnamanilides, closely related to N-(3-methylphenyl)prop-2-enamide, was investigated by Kos et al. (2022). Their study highlighted several derivatives that showed efficacy against the chloroquine-sensitive strain of P. falciparum, a malaria-causing parasite.
Anti-Inflammatory Potential
Investigations into the anti-inflammatory properties of N-(3-methylphenyl)prop-2-enamide derivatives were conducted by Hošek et al. (2019). These compounds significantly attenuated lipopolysaccharide-induced NF-κB activation, suggesting their potential as anti-inflammatory agents.
Fungicidal Activities
Tian et al. (2015) synthesized a series of exocyclic enamides, including derivatives of N-(3-methylphenyl)prop-2-enamide, and evaluated their fungicidal activities. Some of these compounds showed very good in vitro activity against P. oryzae, a pathogen causing significant crop damage.
Mechanism of Action
Target of Action
N-(3-methylphenyl)prop-2-enamide has been found to exhibit significant activity against several microbial strains, including Staphylococcus aureus , Mycobacterium tuberculosis , and Bipolaris sorokiniana . These organisms are the primary targets of this compound.
Mode of Action
The compound interacts with these microbial targets, inhibiting their growth and proliferation . It has been found to be particularly effective against biofilm formation of S. aureus , suggesting that it may interfere with the processes involved in biofilm development.
Biochemical Pathways
Its ability to inhibit the growth of various microbes suggests that it likely interferes with essential metabolic pathways within these organisms .
Pharmacokinetics
The compound’s melting point is reported to be 125-1265 °C , which may influence its absorption and distribution within the body
Result of Action
N-(3-methylphenyl)prop-2-enamide exhibits significant antimicrobial activity, with MIC values of 16.58 and 33.71 µM against B. sorokiniana . Additionally, it has been found to have no significant lethal effect on THP-1 cells, suggesting that it may have a favorable safety profile .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of N-(3-methylphenyl)prop-2-enamide. For instance, its melting point of 125-126.5 °C suggests that it may be stable under normal physiological conditions but could be affected by extreme temperatures.
properties
IUPAC Name |
N-(3-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-3-10(12)11-9-6-4-5-8(2)7-9/h3-7H,1H2,2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTJDKMQCXOCHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



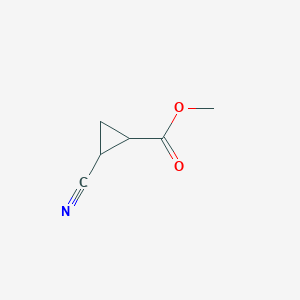
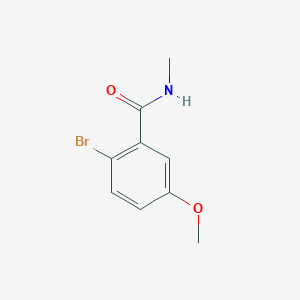
![Bicyclo[3.1.1]heptan-3-one](/img/structure/B3109313.png)
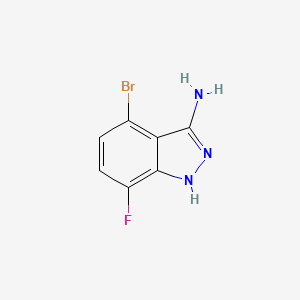
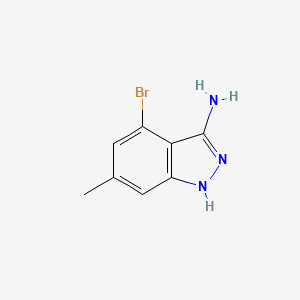
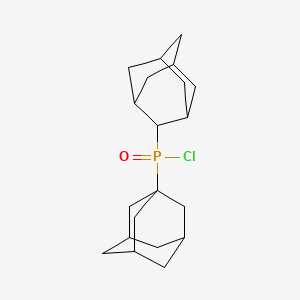
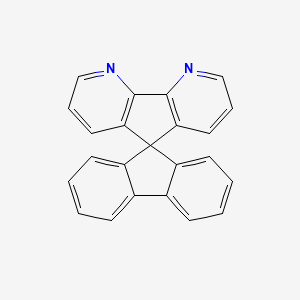
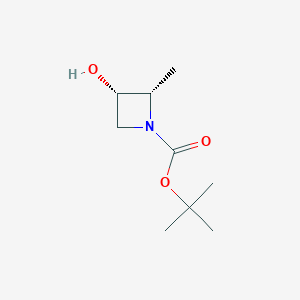
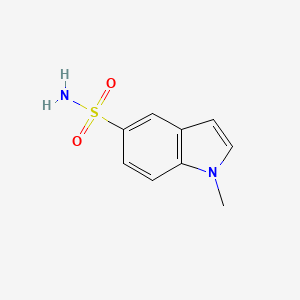
![Spiro[2.2]pentan-1-amine](/img/structure/B3109354.png)
![2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-6-(1H-pyrrol-1-yl)-1H-benzimidazole](/img/structure/B3109368.png)
